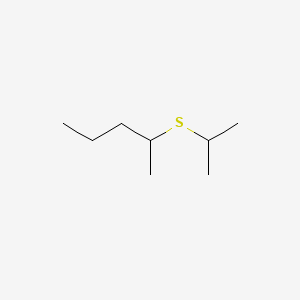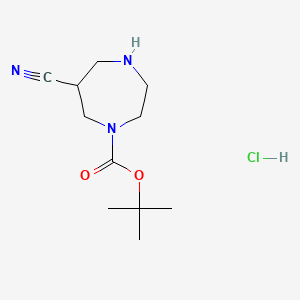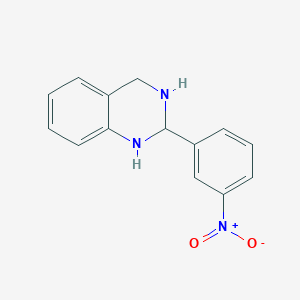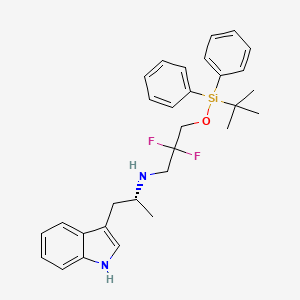
2-(Isopropylthio)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylthio)pentane is an organic compound with the molecular formula C8H18S. It is a derivative of pentane, where an isopropylthio group replaces one of the hydrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylthio)pentane typically involves the reaction of pentane with isopropylthiol in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows: [ \text{C}5\text{H}{12} + \text{C}_3\text{H}_8\text{S} \rightarrow \text{C}8\text{H}{18}\text{S} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Isopropylthio)pentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol and pentane.
Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Isopropylthiol and pentane.
Substitution: Various substituted pentanes depending on the substituent used.
Aplicaciones Científicas De Investigación
2-(Isopropylthio)pentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 2-(Isopropylthio)pentane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of sulfoxides and sulfones. These reactions are facilitated by the presence of oxidizing agents and specific catalysts that enhance the reaction rate and selectivity .
Comparación Con Compuestos Similares
n-Pentane: A straight-chain alkane with similar physical properties but lacks the isopropylthio group.
Isopentane: A branched-chain alkane with different reactivity due to its structure.
Neopentane: Another branched-chain alkane with unique combustion characteristics.
Uniqueness of 2-(Isopropylthio)pentane: The presence of the isopropylthio group in this compound imparts unique chemical properties, such as increased reactivity in oxidation and substitution reactions. This makes it a valuable compound in various chemical syntheses and industrial applications .
Propiedades
Fórmula molecular |
C8H18S |
|---|---|
Peso molecular |
146.30 g/mol |
Nombre IUPAC |
2-propan-2-ylsulfanylpentane |
InChI |
InChI=1S/C8H18S/c1-5-6-8(4)9-7(2)3/h7-8H,5-6H2,1-4H3 |
Clave InChI |
APHKGNPXLMOVGS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)


![Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13898251.png)



![Thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13898288.png)
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
![[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride](/img/structure/B13898296.png)
![[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13898297.png)
![1-[(5S)-3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-1-yl]ethanone](/img/structure/B13898303.png)
